Cas no 1781458-07-8 (2-(3-bromo-4-methylphenyl)-1-methylpiperazine)

2-(3-Bromo-4-methylphenyl)-1-methylpiperazine is a brominated aromatic piperazine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 3-bromo-4-methylphenyl group attached to a 1-methylpiperazine core, offering versatility as a synthetic intermediate for further functionalization. The bromine substituent enhances reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the methyl group on the phenyl ring may influence steric and electronic properties. The compound’s piperazine moiety is commonly exploited in medicinal chemistry for its ability to modulate bioavailability and receptor interactions. Suitable for use in small-molecule drug discovery, this compound provides a valuable scaffold for developing bioactive molecules with tailored pharmacological profiles.
2-(3-bromo-4-methylphenyl)-1-methylpiperazine structure
1781458-07-8 structure
Product Name:2-(3-bromo-4-methylphenyl)-1-methylpiperazine
CAS No:1781458-07-8
MF:C12H17BrN2
MW:269.180782079697
CID:6220783
PubChem ID:82379407
Update Time:2025-05-19

2-(3-bromo-4-methylphenyl)-1-methylpiperazine Chemical and Physical Properties

Names and Identifiers

    • 2-(3-bromo-4-methylphenyl)-1-methylpiperazine
    • 1781458-07-8
    • EN300-1925083
    • Inchi: 1S/C12H17BrN2/c1-9-3-4-10(7-11(9)13)12-8-14-5-6-15(12)2/h3-4,7,12,14H,5-6,8H2,1-2H3
    • InChI Key: ZWJRKHJUJFTMPG-UHFFFAOYSA-N
    • SMILES: BrC1=C(C)C=CC(=C1)C1CNCCN1C

Computed Properties

  • Exact Mass: 268.05751g/mol
  • Monoisotopic Mass: 268.05751g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 15.3Ų

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Additional information on 2-(3-bromo-4-methylphenyl)-1-methylpiperazine

Introduction to 2-(3-bromo-4-methylphenyl)-1-methylpiperazine (CAS No. 1781458-07-8) and Its Emerging Applications in Chemical Biology

2-(3-bromo-4-methylphenyl)-1-methylpiperazine, identified by the CAS number 1781458-07-8, is a significant compound in the realm of chemical biology and pharmaceutical research. This piperazine derivative has garnered attention due to its unique structural properties and potential applications in drug discovery, particularly in the modulation of neurotransmitter systems. The presence of both bromine and methyl substituents on the aromatic ring enhances its reactivity, making it a valuable scaffold for further chemical modifications.

The compound’s molecular structure, featuring a methylpiperazine core linked to a 3-bromo-4-methylphenyl group, positions it as a versatile intermediate in synthesizing biologically active molecules. Such structural motifs are frequently explored in the development of novel therapeutic agents targeting central nervous system disorders, including depression, anxiety, and schizophrenia. The bromine atom, in particular, serves as a handle for further functionalization via cross-coupling reactions, enabling the construction of more complex pharmacophores.

In recent years, there has been growing interest in exploring the pharmacological profile of 2-(3-bromo-4-methylphenyl)-1-methylpiperazine. Preliminary studies suggest that this compound may interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which are implicated in mood regulation and cognitive function. The combination of a phenyl ring with bromine and methyl groups enhances its binding affinity to these targets, making it a promising candidate for further investigation.

One of the most compelling aspects of 2-(3-bromo-4-methylphenyl)-1-methylpiperazine is its potential as a building block for next-generation neuromodulators. Researchers have begun integrating this scaffold into libraries of compounds designed for high-throughput screening (HTS) to identify novel drug candidates. The structural features of this molecule allow for fine-tuning of its pharmacological properties by introducing additional substituents or modifying existing ones. This flexibility is crucial in drug discovery, where optimizing potency, selectivity, and bioavailability are paramount.

The bromine atom on the aromatic ring also facilitates metal-catalyzed coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely used in medicinal chemistry to construct complex heterocyclic systems. These reactions enable the introduction of diverse functional groups at specific positions on the molecule, expanding its pharmacological repertoire. For instance, linking 2-(3-bromo-4-methylphenyl)-1-methylpiperazine to other bioactive moieties could yield derivatives with enhanced therapeutic effects or reduced side effects compared to existing treatments.

Recent advancements in computational chemistry have further accelerated the exploration of 2-(3-bromo-4-methylphenyl)-1-methylpiperazine’s potential applications. Molecular docking studies have been employed to predict its interactions with biological targets, providing insights into its mechanism of action. These computational approaches complement experimental work by allowing researchers to screen large libraries of compounds rapidly and identify those with high binding affinity for specific receptors or enzymes.

The compound’s relevance extends beyond traditional CNS-targeting therapies. Emerging research suggests that it may also exhibit anti-inflammatory and antioxidant properties, making it a candidate for treating conditions such as neurodegenerative diseases or chronic inflammation. The ability to modulate multiple biological pathways highlights the versatility of 2-(3-bromo-4-methylphenyl)-1-methylpiperazine as a pharmacological tool.

In conclusion, 2-(3-bromo-4-methylphenyl)-1-methylpiperazine (CAS No. 1781458-07-8) represents a promising avenue for innovation in chemical biology and pharmaceutical development. Its unique structural features and potential for functionalization make it an attractive scaffold for designing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most pressing challenges in medicine today.

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